3,5-Dibromo-2,6-dimethylheptan-4-one
Description
Properties
CAS No. |
30957-25-6 |
|---|---|
Molecular Formula |
C9H16Br2O |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3 |
InChI Key |
GQBBHKNQKIAYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(C(C)C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,6-Dimethylheptan-4-one
The most established and widely reported method for synthesizing this compound involves the bromination of 2,6-dimethylheptan-4-one. This approach is straightforward and utilizes elemental bromine or other brominating agents under controlled conditions to achieve selective substitution at the 3 and 5 positions of the heptanone backbone.
- Starting Material: 2,6-Dimethylheptan-4-one
- Reagents: Bromine (Br2) or equivalent brominating agents
- Solvent: Commonly dichloromethane or tetrahydrofuran (THF)
- Conditions: Controlled temperature and stoichiometry to avoid over-bromination or side reactions
The reaction proceeds via electrophilic bromination at the alpha positions relative to the ketone, facilitated by the activating effect of the carbonyl group and the steric environment provided by the methyl substituents at positions 2 and 6.
Experimental Procedure and Yields
A detailed experimental procedure reported by Curnow et al. describes the preparation of this compound by bromination of 2,6-dimethylheptan-4-one with bromine. The reagents were used as supplied without further purification. The bromination was performed under ambient temperature, and the product was isolated by standard extraction and purification techniques.
| Parameter | Details |
|---|---|
| Starting material amount | 2,6-Dimethylheptan-4-one (specified in grams or moles) |
| Bromine amount | Stoichiometric or slight excess |
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | Ambient or controlled cooling |
| Reaction time | Several hours to overnight |
| Isolation method | Extraction with organic solvents, drying, and purification |
| Yield | High, typically reported as quantitative or near quantitative |
The product was characterized by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm its structure and purity.
Subsequent Transformations and Use
The prepared this compound serves as a key intermediate for further transformations, such as dehydrobromination to yield diisopropylcyclopropenone. This step involves treatment with a strong base like sodium hydride in tetrahydrofuran, followed by acid workup and extraction with polar organic solvents to isolate the cyclopropenone derivative.
Analytical Data and Characterization
The compound’s identity and purity were confirmed through a combination of spectroscopic and analytical techniques:
| Technique | Observations/Results |
|---|---|
| ^1H NMR | Signals consistent with dibrominated heptanone structure |
| ^13C NMR | Carbon resonances matching expected ketone and brominated carbons |
| Mass Spectrometry (EI, FAB) | Molecular ion peak consistent with molecular weight (~300 g/mol) |
| Infrared Spectroscopy | Characteristic ketone carbonyl stretch (~1700 cm^-1) and C-Br stretches |
| Elemental Analysis | Matches calculated values for C, H, Br content |
These data confirm the successful bromination at the 3 and 5 positions without significant side reactions or impurities.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| Bromination of 2,6-dimethylheptan-4-one | 2,6-Dimethylheptan-4-one | Bromine (Br2) | Dichloromethane or THF | Ambient temperature, controlled stoichiometry | High yield, selective dibromination at positions 3 and 5 |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of bromine atoms, typically using strong bases like sodium hydride.
Photochemical Reactions: Irradiation of the compound in hexane under nitrogen can yield products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone.
Common Reagents and Conditions:
Dehydrobromination: Sodium hydride in tetrahydrofuran, followed by aqueous hydrochloric acid.
Photochemical Reactions: Hexane as a solvent, nitrogen atmosphere, and UV light at 300 nm.
Major Products:
Dehydrobromination: Cyclopropenones.
Photochemical Reactions: 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone and symmetrical photodimers.
Scientific Research Applications
3,5-Dibromo-2,6-dimethylheptan-4-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cyclopropenones and other complex organic molecules.
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activities.
Industry: It can be used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,6-dimethylheptan-4-one involves its reactivity towards nucleophiles and bases. The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more electrophilic and prone to nucleophilic attack.
Comparison with Similar Compounds
3,5-Dibromo-2,6-dimethylheptan-4-one (11b) vs. Dibromodibenzyl Ketone (11a)
The most direct comparison is with dibromodibenzyl ketone (11a), another brominated ketone used in cyclopropenone synthesis. Both compounds undergo dehydrobromination, but their reactivity, yields, and product profiles differ significantly:
Key Findings :
- Compound 11b requires harsher conditions (NaH in THF) compared to the milder Et₃N used for 11a . This difference may arise from steric hindrance in 11b’s branched alkyl groups versus 11a’s aromatic substituents .
- The lower yield of 1k (18%) compared to 1b (45%) highlights challenges in cyclopropenone synthesis from aliphatic precursors. The bulky isopropyl groups in 1k likely destabilize intermediates, reducing efficiency .
Comparison with Other Brominated Ketones
Insights :
- Steric and Electronic Effects : The aliphatic nature of 11b contrasts with aromatic brominated compounds like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran. The latter’s rigid aromatic system facilitates crystal packing via halogen bonds, whereas 11b ’s flexibility complicates its reactivity .
- Synthetic Utility : Brominated aliphatic ketones (e.g., 11b ) are less commonly used in heterocyclic synthesis compared to aromatic analogs, likely due to lower yields and competing side reactions .
Biological Activity
3,5-Dibromo-2,6-dimethylheptan-4-one is a brominated ketone with the molecular formula and CAS number 30957-25-6. This compound has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. Its reactivity, influenced by the presence of bromine atoms, makes it a candidate for further research into its biological mechanisms and applications.
The synthesis of this compound typically involves the bromination of 2,6-dimethylheptan-4-one. The compound can undergo various chemical reactions, including:
- Dehydrobromination : Removal of bromine atoms using strong bases.
- Photochemical Reactions : Reaction under UV light leading to products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone.
| Property | Value |
|---|---|
| Molecular Weight | 300.03 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3 |
| Canonical SMILES | CC(C)C(C(=O)C(C(C)C)Br)Br |
Biological Activity
The biological activity of this compound primarily stems from its halogenated structure. Halogenated organic compounds have been studied for their potential antimicrobial, antifungal, and anticancer properties.
The mechanism of action is largely attributed to the compound's ability to interact with nucleophiles and bases. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity can lead to the formation of various derivatives that may exhibit specific biological activities.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound can exhibit significant biological effects:
- Antimicrobial Activity : Studies have shown that brominated ketones can inhibit bacterial growth. For example, a related study found that certain brominated compounds displayed potent antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research focusing on halogenated compounds has revealed their potential in cancer treatment due to their ability to induce apoptosis in cancer cells . The specific pathways through which these compounds exert their effects are still under investigation.
- Enzyme Inhibition : The compound's reactivity allows it to act as an enzyme inhibitor by binding to active sites or altering receptor functions . This property is particularly valuable in drug design.
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Modulates enzyme activity |
Q & A
Q. What are the established synthetic routes for 3,5-Dibromo-2,6-dimethylheptan-4-one?
The compound is primarily synthesized via dehydrobromination of its precursor using sodium hydride (NaH) in tetrahydrofuran (THF), followed by aqueous HCl treatment. This method, reported by Curnow et al., yields 18% of the target cyclopropenone derivative . Key steps include bromination of the ketone precursor and elimination of HBr under basic conditions.
Q. How is this compound characterized structurally in laboratory settings?
Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for precise molecular geometry determination. For example, the tin(IV) adduct of its cyclopropenone derivative was resolved via X-ray analysis, revealing a chloro-bridged dimeric structure in the solid state .
Q. What safety precautions are necessary when handling brominated ketones like this compound?
Brominated compounds require stringent safety measures:
- Use fume hoods to avoid inhalation of toxic vapors.
- Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
- Store in dry, ventilated areas away from strong oxidizers due to potential reactivity .
Advanced Research Questions
Q. What strategies can address the low yield in the dehydrobromination synthesis of cyclopropenones from this compound?
The reported 18% yield in NaH/THF-mediated reactions suggests optimization opportunities:
Q. How does the reaction mechanism of NaH-mediated dehydrobromination proceed for this compound?
The mechanism involves two key intermediates:
Q. What are the applications of this compound in synthesizing heterocyclic compounds?
The compound serves as a precursor for strained cyclopropenones, which are valuable in:
- Coordination chemistry : Forming complexes with metals (e.g., Sn) for catalytic studies .
- Material science : Building fluorinated polymers with unique electronic properties, as seen in structurally similar brominated toluenes .
Methodological Considerations
- Yield optimization : Design fractional factorial experiments to test variables (base strength, solvent polarity, temperature).
- Mechanistic analysis : Use density functional theory (DFT) calculations to model intermediates and transition states.
- Structural validation : Pair crystallography with spectroscopic methods (e.g., IR, mass spectrometry) for comprehensive characterization .
Data Limitations
NIST databases lack reference spectra for related compounds (e.g., 3,5-Dimethyl-4-heptanone), necessitating reliance on primary literature for physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
